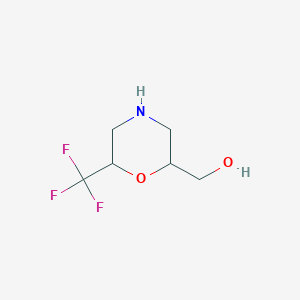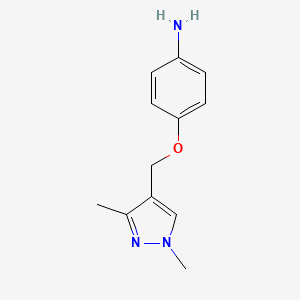
(R)-1,4-Dibenzyl-2-(chloromethyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-1,4-Dibenzyl-2-(chloromethyl)piperazine is a chiral piperazine derivative characterized by the presence of two benzyl groups and a chloromethyl group attached to the piperazine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmacologically active molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-1,4-Dibenzyl-2-(chloromethyl)piperazine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of ®-1,4-Dibenzylpiperazine.
Chloromethylation: The chloromethylation of ®-1,4-Dibenzylpiperazine is achieved using formaldehyde and hydrochloric acid under acidic conditions. This reaction introduces the chloromethyl group at the 2-position of the piperazine ring.
Industrial Production Methods
Industrial production of ®-1,4-Dibenzyl-2-(chloromethyl)piperazine follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale synthesis of ®-1,4-Dibenzylpiperazine.
Chloromethylation: Chloromethylation using formaldehyde and hydrochloric acid in industrial reactors, ensuring controlled reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
®-1,4-Dibenzyl-2-(chloromethyl)piperazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chlorine atom.
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl groups, leading to the formation of benzaldehyde or benzoic acid derivatives.
Reduction: Reduction reactions can target the piperazine ring or the benzyl groups, leading to the formation of different reduced derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Substituted piperazine derivatives with various functional groups replacing the chlorine atom.
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Reduced piperazine derivatives with altered benzyl groups.
Aplicaciones Científicas De Investigación
®-1,4-Dibenzyl-2-(chloromethyl)piperazine has several scientific research applications:
Medicinal Chemistry: It serves as an intermediate in the synthesis of various pharmacologically active compounds, including potential antipsychotic and antidepressant agents.
Biological Studies: The compound is used in studies investigating the biological activity of piperazine derivatives, particularly their interactions with neurotransmitter receptors.
Chemical Synthesis: It is employed as a building block in the synthesis of complex organic molecules, including ligands for metal complexes and catalysts.
Industrial Applications: The compound is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of ®-1,4-Dibenzyl-2-(chloromethyl)piperazine involves its interaction with various molecular targets:
Neurotransmitter Receptors: The compound can interact with neurotransmitter receptors, modulating their activity and influencing neurological processes.
Enzyme Inhibition: It may act as an inhibitor of specific enzymes, affecting metabolic pathways and cellular functions.
Signal Transduction Pathways: The compound can influence signal transduction pathways, altering cellular responses to external stimuli.
Comparación Con Compuestos Similares
Similar Compounds
1,4-Dibenzylpiperazine: Lacks the chloromethyl group but shares the benzyl-substituted piperazine core.
1-Benzyl-4-(chloromethyl)piperazine: Contains only one benzyl group and one chloromethyl group.
1,4-Dibenzyl-2-methylpiperazine: Similar structure but with a methyl group instead of a chloromethyl group.
Uniqueness
®-1,4-Dibenzyl-2-(chloromethyl)piperazine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both benzyl and chloromethyl groups allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound in research and industrial applications.
Propiedades
IUPAC Name |
(2R)-1,4-dibenzyl-2-(chloromethyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2/c20-13-19-16-21(14-17-7-3-1-4-8-17)11-12-22(19)15-18-9-5-2-6-10-18/h1-10,19H,11-16H2/t19-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPECDQDHFCOVSK-IBGZPJMESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(CN1CC2=CC=CC=C2)CCl)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN([C@H](CN1CC2=CC=CC=C2)CCl)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
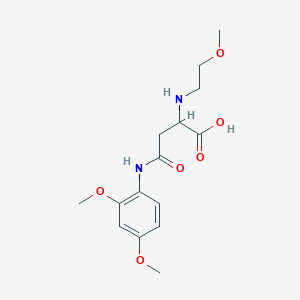
![methyl (2E)-3-[2-(4-tert-butylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyanoprop-2-enoate](/img/structure/B2769651.png)
![(E)-4-(Dimethylamino)-N-[(4,4-dioxo-2,3-dihydro-1,4lambda6-benzoxathiin-2-yl)methyl]but-2-enamide](/img/structure/B2769652.png)
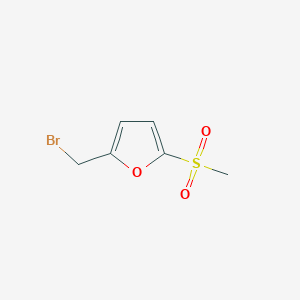
![2-[(carbamoylmethyl)(cyclopentyl)amino]-N-(1-cyanocyclohexyl)-N-methylacetamide](/img/structure/B2769655.png)
![N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]thiophene-3-carboxamide](/img/structure/B2769659.png)
![4-benzyl-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxylic acid](/img/structure/B2769662.png)
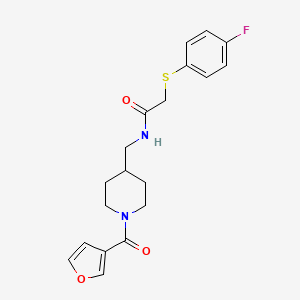
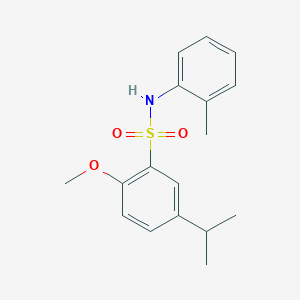
![N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2769665.png)
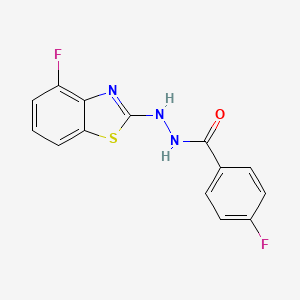
![1-[4-(1H-indazol-1-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2769667.png)
